6-(Chloromethyl)quinoline hydrochloride
Overview
Description
6-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of alternative catalysts and greener solvents is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)quinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of quinoline derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6-(Chloromethyl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)quinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of key biological processes and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-(Chloromethyl)quinoline hydrochloride, used in the synthesis of various derivatives.
8-Hydroxyquinoline: A derivative of quinoline with applications in medicine and industry.
Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.
Uniqueness
This compound is unique due to its chloromethyl group, which allows for a wide range of chemical modifications
Biological Activity
6-(Chloromethyl)quinoline hydrochloride, a compound with the molecular formula C₉H₈ClN, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
This compound appears as a pale yellow to cream powder and is soluble in water. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted the effectiveness of related quinoline compounds against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .
Antitumor Activity
The antitumor properties of this compound have been explored extensively. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of DNA synthesis and interference with cell cycle progression. For example, studies have reported that certain quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- DNA and RNA Polymerases : Interaction studies suggest that this compound may inhibit polymerases, disrupting nucleic acid synthesis essential for cell proliferation.
- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .
- Photosynthesis Inhibition : Some analogs have been shown to affect photosynthetic electron transport, indicating a broader spectrum of biological activity beyond mammalian cells .
Case Studies
Several case studies illustrate the potential of this compound:
- Antileishmanial Activity : A study demonstrated that quinoline derivatives significantly reduced parasite loads in Leishmania models, suggesting potential use in treating leishmaniasis .
- Cytotoxicity in Cancer Models : In vitro tests using SK-N-MC neuroepithelioma cell lines showed marked antiproliferative effects when treated with quinoline derivatives, with IC50 values indicating strong efficacy compared to standard chemotherapeutics .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
Compound Name | CAS Number | Antimicrobial Activity | Antitumor Activity | Unique Features |
---|---|---|---|---|
4-Chloromethyl-2-methylquinoline | 288399-19-9 | Moderate | High | Additional methyl group |
2-Chloromethyl-4,6-dimethylpyridine | 4472-55-3 | Low | Moderate | Pyridine ring instead of quinoline |
2-Chloromethyl-6-methoxyquinoline | 13676-02-3 | High | Moderate | Methoxy group instead of chloromethyl |
This table highlights the distinct biological activities and structural features that differentiate this compound from other related compounds.
Properties
IUPAC Name |
6-(chloromethyl)quinoline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSJEEURWPMFDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)N=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-59-2 | |
Record name | 6-(chloromethyl)quinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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